molecular formula C20H25N5O3 B2706407 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 941993-64-2

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2706407
CAS RN: 941993-64-2
M. Wt: 383.452
InChI Key: CEBUUYDFYPLPSD-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experiments.

Scientific Research Applications

Synthesis and Structural Analysis

The study of purine derivatives, including those structurally related to 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione, has revealed various methodologies for synthesis and structural analysis. For instance, efforts to synthesize fused purine-2,6-diones have led to the development of new thiadiazepino-purine ring systems, providing insights into potential therapeutic applications (Hesek & Rybár, 1994). Similarly, the crystal structure of theophylline, a closely related compound, has been determined to facilitate understanding of its interactions and functionalities (Sun et al., 2002).

Antioxidant and DNA Cleavage Activities

Research into coumarin-purine hybrids has demonstrated significant in vitro antioxidant activity and potential for DNA cleavage, suggesting these compounds could have therapeutic relevance in oxidative stress-related conditions and genetic research (Mangasuli et al., 2019).

Stereochemistry and NMR Data

The study of cyclopeptide alkaloids, which share structural motifs with the compound , highlights the importance of stereochemistry and NMR data in understanding biological interactions and activities (Nisar et al., 2010).

Molecular Interactions and Pharmacological Evaluation

The exploration of 8-aminoalkyl derivatives of purine-2,6-dione has yielded insights into serotonin receptor affinity, underscoring the potential for developing novel psychotropic medications (Chłoń-Rzepa et al., 2013).

Ligand-Metal Complex Studies

Synthesis and study of mixed ligand-metal complexes have revealed how purine derivatives can interact with metals, suggesting applications in catalysis, sensor development, and materials science (Shaker, 2011).

properties

IUPAC Name

1,3-dimethyl-8-(pentylamino)-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-5-9-12-21-19-22-17-16(18(27)24(3)20(28)23(17)2)25(19)13-15(26)14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUUYDFYPLPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

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